molecular formula C10H20ClN3O B13050743 cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone hcl

cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone hcl

Cat. No.: B13050743
M. Wt: 233.74 g/mol
InChI Key: CAPDQYITASDJCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone hydrochloride: is a chemical compound with the molecular formula C10H20ClN3O. It is used primarily in research and development settings, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

The synthesis of cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone hydrochloride involves several steps. The synthetic route typically includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of high-purity reagents and advanced purification techniques to ensure the compound’s quality and consistency .

Chemical Reactions Analysis

cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and conditions of the study .

Comparison with Similar Compounds

cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone hydrochloride can be compared with other similar compounds, such as:

The uniqueness of cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone hydrochloride lies in its specific chemical structure and the resulting properties that make it suitable for various research and industrial applications .

Properties

Molecular Formula

C10H20ClN3O

Molecular Weight

233.74 g/mol

IUPAC Name

1-[4-(3-aminocyclobutyl)piperazin-1-yl]ethanone;hydrochloride

InChI

InChI=1S/C10H19N3O.ClH/c1-8(14)12-2-4-13(5-3-12)10-6-9(11)7-10;/h9-10H,2-7,11H2,1H3;1H

InChI Key

CAPDQYITASDJCO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2CC(C2)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.